molecular formula C23H31N5O2S B11054321 Ethyl 4-({[1-(2-methyl-6-propylpyrimidin-4-yl)piperidin-4-yl]carbamothioyl}amino)benzoate

Ethyl 4-({[1-(2-methyl-6-propylpyrimidin-4-yl)piperidin-4-yl]carbamothioyl}amino)benzoate

Cat. No.: B11054321
M. Wt: 441.6 g/mol
InChI Key: RZELTGIHQUMONU-UHFFFAOYSA-N
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Description

Ethyl 4-({[1-(2-methyl-6-propylpyrimidin-4-yl)piperidin-4-yl]carbamothioyl}amino)benzoate is a complex organic compound that features a combination of pyrimidine, piperidine, and benzoate moieties.

Preparation Methods

The synthesis of Ethyl 4-({[1-(2-methyl-6-propylpyrimidin-4-yl)piperidin-4-yl]carbamothioyl}amino)benzoate involves multiple steps, including the formation of the pyrimidine and piperidine rings, followed by their coupling with the benzoate moiety. The synthetic route typically involves:

Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Ethyl 4-({[1-(2-methyl-6-propylpyrimidin-4-yl)piperidin-4-yl]carbamothioyl}amino)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Scientific Research Applications

Ethyl 4-({[1-(2-methyl-6-propylpyrimidin-4-yl)piperidin-4-yl]carbamothioyl}amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-({[1-(2-methyl-6-propylpyrimidin-4-yl)piperidin-4-yl]carbamothioyl}amino)benzoate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

Comparison with Similar Compounds

Ethyl 4-({[1-(2-methyl-6-propylpyrimidin-4-yl)piperidin-4-yl]carbamothioyl}amino)benzoate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C23H31N5O2S

Molecular Weight

441.6 g/mol

IUPAC Name

ethyl 4-[[1-(2-methyl-6-propylpyrimidin-4-yl)piperidin-4-yl]carbamothioylamino]benzoate

InChI

InChI=1S/C23H31N5O2S/c1-4-6-20-15-21(25-16(3)24-20)28-13-11-19(12-14-28)27-23(31)26-18-9-7-17(8-10-18)22(29)30-5-2/h7-10,15,19H,4-6,11-14H2,1-3H3,(H2,26,27,31)

InChI Key

RZELTGIHQUMONU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=NC(=N1)C)N2CCC(CC2)NC(=S)NC3=CC=C(C=C3)C(=O)OCC

Origin of Product

United States

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